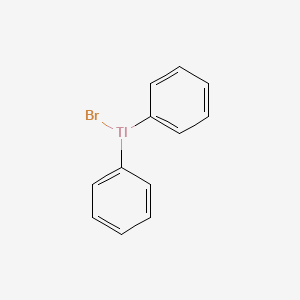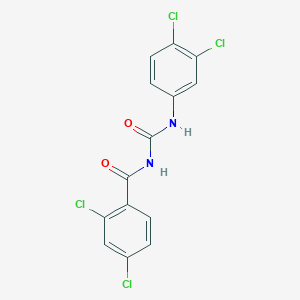
N-(2,4-Dichlorobenzoyl)-N'-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound characterized by the presence of dichlorobenzoyl and dichlorophenyl groups attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while hydrolysis would produce the corresponding amines and carboxylic acids.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-(2,4-Dichlorobenzoyl)-N’-(4-chlorophenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-chlorophenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(2,4-dichlorophenyl)urea
Uniqueness
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it more effective in certain applications compared to its analogs.
特性
CAS番号 |
21839-28-1 |
|---|---|
分子式 |
C14H8Cl4N2O2 |
分子量 |
378.0 g/mol |
IUPAC名 |
2,4-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H8Cl4N2O2/c15-7-1-3-9(11(17)5-7)13(21)20-14(22)19-8-2-4-10(16)12(18)6-8/h1-6H,(H2,19,20,21,22) |
InChIキー |
AAZSCGGXIXCKCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



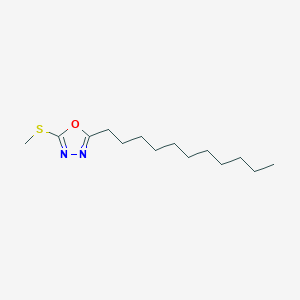
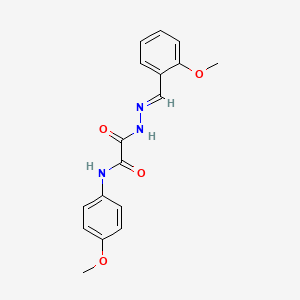


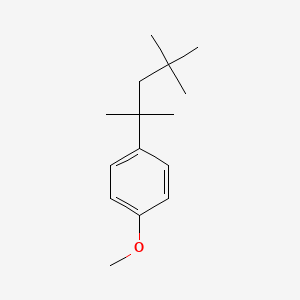
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

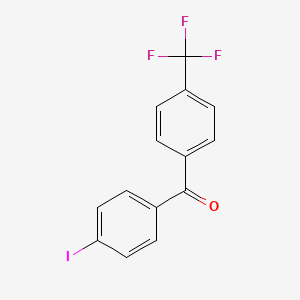
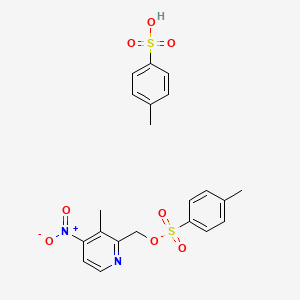
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)


